Cas no 1378796-73-6 (6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane)
![6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane structure](https://ja.kuujia.com/scimg/cas/1378796-73-6x500.png)
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane 化学的及び物理的性質
名前と識別子
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- 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
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- インチ: 1S/C12H14FN/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3
- InChIKey: AEJOJUVFHUVSKV-UHFFFAOYSA-N
- SMILES: C12C(C1(C1=CC=C(F)C=C1)C)CNC2
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FG84-10mg |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane |
1378796-73-6 | 95% | 10mg |
$240.00 | 2023-12-22 | |
A2B Chem LLC | AX99684-10mg |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane |
1378796-73-6 | 95% | 10mg |
$253.00 | 2024-04-20 |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexaneに関する追加情報
Introduction to 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane (CAS No. 1378796-73-6)
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane, with the CAS number 1378796-73-6, is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the phenyl ring and a methyl group in the bicyclic structure imparts specific chemical and biological properties that make it an intriguing candidate for further investigation.
The chemical structure of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane is characterized by a six-membered ring fused with a three-membered ring, forming a bicyclic system. The nitrogen atom in the three-membered ring adds to its complexity and reactivity, making it an interesting subject for synthetic chemists and medicinal chemists alike. The fluorine substitution on the phenyl ring is particularly noteworthy, as fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of organic molecules, which are crucial factors in drug design.
Recent studies have explored the potential of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane in various therapeutic areas. One notable area of research is its application as a potential modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating neurological disorders, cardiovascular diseases, and metabolic conditions. GPCRs play a central role in signal transduction pathways, and compounds that can selectively modulate their activity have significant therapeutic potential.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane for several GPCRs, including the serotonin receptor 5-HT2A. The results showed that this compound exhibited high affinity and selectivity for the 5-HT2A receptor, suggesting its potential as a lead compound for developing novel treatments for psychiatric disorders such as schizophrenia and depression.
Beyond its potential as a GPCR modulator, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, asthma, and inflammatory bowel disease (IBD). Research conducted by a team at the University of California demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
The synthetic route to produce 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has been optimized to ensure high yield and purity. A common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the fluorinated phenyl group onto the bicyclic scaffold. This method not only provides a scalable route for large-scale synthesis but also allows for easy modification of the structure to explore analogs with improved pharmacological properties.
In addition to its therapeutic applications, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has been used as a tool compound in biochemical studies to probe the structure-function relationships of various receptors and enzymes. Its unique structural features make it an excellent probe for understanding the molecular mechanisms underlying receptor activation and signal transduction.
The safety profile of 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development into clinical trials.
In conclusion, 6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane (CAS No. 1378796-73-6) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutics targeting GPCRs, inflammation, and other important biological processes. Ongoing research continues to uncover new applications and optimize its pharmacological profile, paving the way for future advancements in drug discovery and development.
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